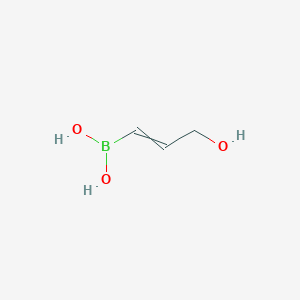
3-Hydroxy-1-propenyl-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-Hydroxyprop-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid typically involves the hydroboration of propargyl alcohol followed by oxidation. A common method includes the use of borane-tetrahydrofuran (BH3-THF) complex to hydroborate propargyl alcohol, forming the corresponding boronic ester. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
(E)-(3-Hydroxyprop-1-en-1-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to interact with various molecular targets, including enzymes and receptors, by forming stable yet reversible complexes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Vinylboronic acid: Similar in structure but lacks the hydroxy group, making it less versatile in certain reactions.
Phenylboronic acid: Contains a phenyl group instead of the hydroxyprop-1-en-1-yl moiety, leading to different reactivity and applications.
Allylboronic acid: Similar in having an alkene group but differs in the position and nature of the substituents.
Uniqueness: (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid is unique due to its combination of a boronic acid group with a hydroxyprop-1-en-1-yl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring reversible covalent interactions and specific functional group compatibility .
Properties
Molecular Formula |
C3H7BO3 |
|---|---|
Molecular Weight |
101.90 g/mol |
IUPAC Name |
3-hydroxyprop-1-enylboronic acid |
InChI |
InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2 |
InChI Key |
VKTVCKMJDVZYSO-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


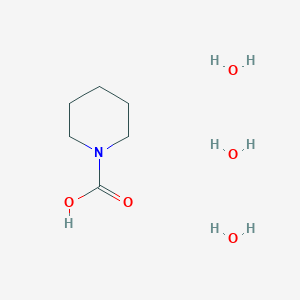
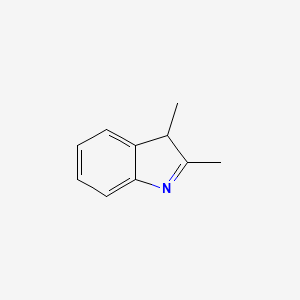
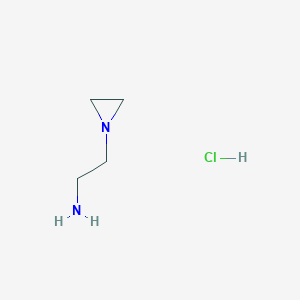
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
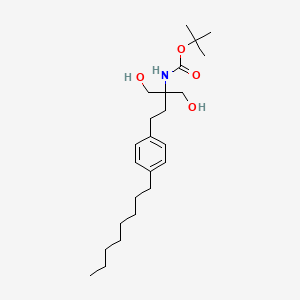
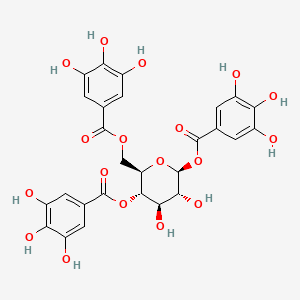
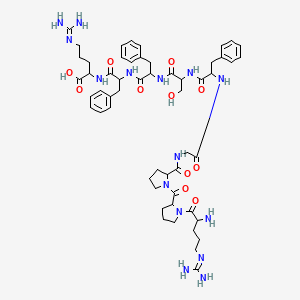
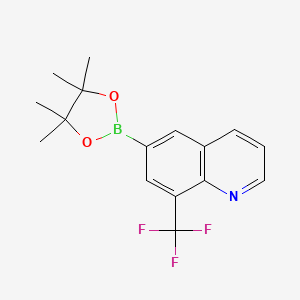

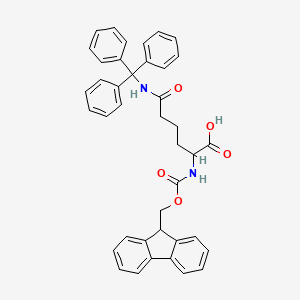
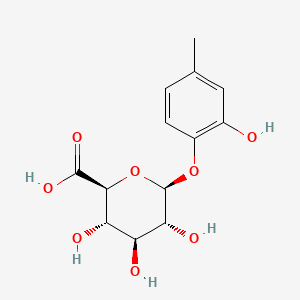

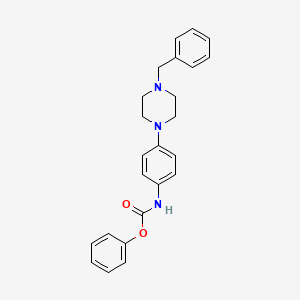
![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)
